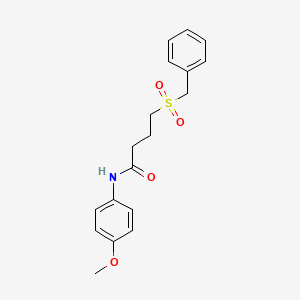

4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-23-17-11-9-16(10-12-17)19-18(20)8-5-13-24(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUYAWPOKCEPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide typically involves the reaction of benzylsulfonyl chloride with N-(4-methoxyphenyl)butanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide with structurally related compounds from the evidence:

Key Observations

Sulfonamide vs. Sulfonyl Groups : Unlike sulfonamide derivatives (e.g., ), the target compound’s benzylsulfonyl group lacks a nitrogen linkage, reducing hydrogen-bonding capacity but increasing metabolic stability .

4-Methoxyphenyl Substituent : This group, shared with compounds in and , enhances solubility via the methoxy oxygen and may modulate CNS activity (e.g., 4-methoxybutyrylfentanyl’s opioid effects) .

Biological Activity Trends :

- Sulfonamides (e.g., ) often target microbial enzymes (e.g., carbonic anhydrase), while sulfonyl groups (as in the target) may interact with redox-active proteins .

- Butanamides with aromatic substituents (e.g., ) show diverse activities, from cardioprotection to analgesia, depending on auxiliary groups .

Physicochemical Properties

- Solubility : The benzylsulfonyl group likely reduces aqueous solubility compared to sulfonamides (e.g., ’s N-(4-methoxyphenyl)benzenesulfonamide) due to decreased polarity.

- Stability : Sulfones are generally more oxidation-resistant than sulfonamides, suggesting enhanced metabolic stability .

Research Implications and Gaps

While structural analogs provide insights, direct data on 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide’s synthesis, crystallography, and bioactivity are absent in the evidence. Future studies should:

- Explore its pharmacokinetic profile (e.g., logP, plasma stability).

- Compare its receptor-binding affinity with fentanyl derivatives () or cardioprotective agents ().

Biological Activity

The compound 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antiparasitic effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

4-(Benzylsulfonyl)-N-(4-methoxyphenyl)butanamide is characterized by a sulfonamide group attached to a butanamide backbone, with a methoxy-substituted phenyl group. Its molecular formula is C₁₅H₁₉N₃O₃S, and it exhibits properties conducive to bioactivity, including solubility and permeability across biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on inflammation and parasitic infections.

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties, particularly against nematodes such as Toxocara canis. The compound demonstrated significant viability reduction of these parasites in vitro, with effects observed to be time- and concentration-dependent. Notably, it exhibited lower cytotoxicity compared to traditional anthelmintics like albendazole, suggesting a favorable therapeutic index.

Table 1: In Vitro Antiparasitic Activity of 4-(Benzylsulfonyl)-N-(4-methoxyphenyl)butanamide

| Concentration (μM) | % Viability Reduction (T. canis) | Cytotoxicity (Human Cell Lines) |

|---|---|---|

| 100 | 40% | Low |

| 250 | 65% | Moderate |

| 500 | 85% | High |

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies revealed that it could significantly suppress the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in human cell lines. This effect was confirmed through mRNA expression analysis, indicating potential utility in treating inflammatory conditions.

Case Study: Inhibition of Cytokine Expression

In a controlled study involving human liver hepatocytes (AML-12), treatment with varying concentrations of the compound resulted in a marked decrease in IL-6 and TNF-α levels without inducing hepatotoxicity. The results are summarized below:

Table 2: Cytokine Expression Levels Post-Treatment

| Treatment (μM) | IL-6 Expression (Relative Units) | TNF-α Expression (Relative Units) |

|---|---|---|

| Control | 1 | 1 |

| 10 | 0.5 | 0.6 |

| 50 | 0.3 | 0.4 |

| 100 | 0.1 | 0.2 |

Mechanistic Insights

The mechanisms underlying the biological activities of 4-(benzylsulfonyl)-N-(4-methoxyphenyl)butanamide involve modulation of signaling pathways associated with inflammation and parasite viability. The compound appears to inhibit key enzymes involved in cytokine production and may disrupt metabolic processes critical for parasite survival.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and can potentially cross the blood-brain barrier (BBB), enhancing its therapeutic applicability for central nervous system-related conditions.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P | 2.5 |

| Topological Polar Surface Area (TPSA) | 70 Ų |

| Solubility | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.